molecular formula C11H13NO B14629752 1-Methyl-5-phenylpyrrolidin-2-one CAS No. 54520-83-1

1-Methyl-5-phenylpyrrolidin-2-one

Cat. No.: B14629752
CAS No.: 54520-83-1
M. Wt: 175.23 g/mol
InChI Key: CUEHCKZHRICMFY-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to the phenylpyrrolidinone class of molecules, which are recognized as valuable scaffolds in drug discovery. Research into structural analogs has shown that phenylpyrrolidinone derivatives can serve as important pharmacological tools, particularly as structural mimics for probing the mechanism of action of approved therapeutics . For instance, certain phenylpyrrolidine-based analogs have been identified as commercially available, non-toxic mimics of the antifibrotic drug pirfenidone, which is used to treat Idiopathic Pulmonary Fibrosis (IPF) . These analogs retain a low molecular weight and lipophilic nature similar to the parent drug but lack its antifibrotic activity, making them critical for controlled experiments designed to delineate specific molecular mechanisms . The broader pyrrolidine structure is a privileged framework in asymmetric catalysis and the development of novel chiral ligands . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and consult the current scientific literature for the latest developments.

Properties

CAS No.

54520-83-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-methyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO/c1-12-10(7-8-11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

CUEHCKZHRICMFY-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Design

The donor–acceptor (DA) cyclopropane strategy, pioneered by recent advances in strained-ring chemistry, provides a direct route to 1,5-disubstituted pyrrolidin-2-ones. For 1-methyl-5-phenylpyrrolidin-2-one, cyclopropanes bearing a phenyl donor and ester acceptor groups undergo nickel perchlorate-catalyzed ring-opening with methylamine (Figure 1). The reaction proceeds via nucleophilic attack at the cyclopropane’s electrophilic carbon, forming a γ-amino ester intermediate. Subsequent lactamization under acidic conditions (e.g., acetic acid/toluene reflux) yields the pyrrolidinone core, followed by dealkoxycarbonylation to remove ester substituents.

Key Reaction Parameters

  • Catalyst : Ni(ClO4)₂·6H₂O (10 mol%)
  • Solvent : Dichloromethane (DCM) at 0°C→25°C
  • Amine : Methylamine (2.0 equiv)
  • Post-treatment : Acetic acid-mediated cyclization (110°C, 12 h)

Scope and Limitations

This method accommodates diverse DA cyclopropanes, including those with heteroaromatic donors (e.g., furyl, thienyl). However, sterically hindered cyclopropanes (e.g., ortho-substituted aryl groups) exhibit reduced reactivity, with yields dropping to ≤50%. Scalability is demonstrated at the 3 mmol scale, achieving 79–90% isolated yields for analogs.

Cyclopropane Donor Amine Yield (%) Diastereomeric Ratio
Phenyl Methylamine 92 1:1
4-Methoxyphenyl Methylamine 85 1.5:1
2-Furyl Methylamine 78 1:1

Table 1. Selected examples of DA cyclopropane reactions for 1-methyl-5-arylpyrrolidin-2-ones.

Multi-Step Synthesis via Pyrrolidone Intermediates

Condensation–Cyclization Sequence

A modular approach involves the condensation of methylamine with β-keto esters, followed by cyclization. For instance, ethyl 2-oxo-4-phenylbutanoate reacts with methylamine in cyclohexane under reflux, forming a β-enamino ester. Acid-catalyzed cyclization (12 M HCl/acetic acid, 93 h) generates the pyrrolidine-2,3-dione intermediate, which undergoes borane-mediated reduction to afford the target lactam.

Critical Steps

  • Trituration : Purification via methanol trituration removes unreacted starting materials.
  • Reduction : Borane dimethyl sulfide complex selectively reduces the 2,3-dione to the 3-ol, necessitating subsequent oxidation or dehydration.

Functional Group Interconversions

The 3-hydroxypyrrolidin-2-one intermediate serves as a versatile precursor:

  • Mesylation–Cyanidation : Treatment with mesyl chloride and triethylamine, followed by sodium cyanide displacement, introduces a cyano group at C(3).
  • Fluorination : DAST-mediated fluorination of the 3-ol yields 3-fluoro derivatives, though competing elimination limits yields to 57%.

Challenges :

  • Multi-step purification (column chromatography required for cyanidation)
  • Moderate overall yields (32–42% over four steps)

Microwave-Assisted Cyclization Strategies

Accelerated Ring Formation

Microwave irradiation significantly reduces reaction times for pyrrolidinone synthesis. A representative protocol involves heating N-methyl-4-phenyl-2-azetidinone with catalytic p-toluenesulfonic acid (PTSA) in DMF at 150°C (15 min), achieving 88% conversion. This method circumvents traditional thermal degradation issues and enhances reproducibility.

Advantages :

  • Time Efficiency : 15 min vs. 12–24 h conventional heating
  • Greener Profile : Reduced solvent volumes (5 mL/mmol)

Substrate Compatibility

Aliphatic and electron-deficient aryl groups tolerate microwave conditions, though strongly electron-donating substituents (e.g., -NMe₂) necessitate lower temperatures (100°C) to prevent decomposition.

Comparative Analysis of Methodologies

Method Yield (%) Time Scalability Key Advantage
DA Cyclopropane 85–92 24–48 h High One-pot, minimal purification
Multi-Step Functionalization 32–79 5–7 d Moderate Versatile intermediate modification
Microwave Cyclization 75–88 15–30 min High Rapid, energy-efficient

Table 2. Performance metrics of synthetic routes to this compound.

Chemical Reactions Analysis

1-Methyl-5-phenylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-5-phenylpyrrolidin-2-one with other pyrrolidinone derivatives, focusing on structural modifications, substituent effects, and inferred physicochemical properties.

1-Benzyl-5-pentoxypyrrolidin-2-one (CAS 136410-31-6)

  • Structure : Features a benzyl group at the 1-position and a pentoxy chain at the 5-position.
  • Molecular Formula: C₁₈H₂₅NO₂.
  • The pentoxy substituent introduces flexibility and ether oxygen atoms, which may increase solubility in nonpolar solvents.
  • Applications : Likely used in drug discovery for modifying pharmacokinetic profiles .

5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one (CAS 65084-17-5)

  • Structure : Contains a hydroxy group at the 5-position and a phenylethyl group at the 1-position.
  • Molecular Formula: C₁₃H₁₅NO₂.
  • Key Differences :
    • The hydroxy group enables hydrogen bonding, increasing aqueous solubility compared to the phenyl-substituted analog.
    • The phenylethyl group adds steric bulk, which may hinder rotational freedom and influence receptor binding.
  • Applications: Potential use in chiral synthesis or as a metabolite in pharmaceutical studies .

5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)

  • Structure : Substituted with ethyl and 4-methoxyphenyl groups at the 5-position.
  • Molecular Formula: C₁₃H₁₇NO₂.
  • Key Differences: The 4-methoxyphenyl group introduces electron-donating methoxy substituents, altering electronic properties and enhancing stability under acidic conditions.
  • Applications : Likely explored for its aromatic interactions in material science or medicinal chemistry .

5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)

  • Structure: Contains an amino and methanesulfonyl group on the phenyl ring at the 5-position.
  • Molecular Formula : C₁₁H₁₄N₂O₃S.
  • The amino group provides a site for further functionalization (e.g., conjugation or salt formation).
  • Applications : Likely used as a sulfonamide precursor or kinase inhibitor scaffold .

(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 34834-67-8)

  • Structure : Features a pyridinyl group at the 5-position and a hydroxy group at the 3-position.
  • Molecular Formula : C₁₀H₁₂N₂O₂.
  • Key Differences :
    • The pyridinyl group introduces basicity and metal-coordination capabilities absent in phenyl-substituted analogs.
    • The hydroxy group at the 3-position may participate in intramolecular hydrogen bonding, stabilizing specific conformations.
  • Applications: Potential relevance in nicotine metabolite studies (e.g., hydroxycotinine derivatives) .

Structural and Functional Trends

Substituent Effects on Physicochemical Properties

Compound Key Substituents Polarity Lipophilicity Reactivity Hotspots
This compound Phenyl, methyl Moderate High Lactam ring, aromatic ring
1-Benzyl-5-pentoxypyrrolidin-2-one Benzyl, pentoxy Low Very high Ether oxygen, benzyl group
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one Phenylethyl, hydroxy High Moderate Hydroxy group
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one Ethyl, methoxyphenyl Moderate High Methoxy group
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Amino, methanesulfonyl High Low Sulfonyl, amino groups

Q & A

Basic Synthesis

Q: What are the recommended methods for synthesizing 1-Methyl-5-phenylpyrrolidin-2-one with high enantiomeric purity? A: Enantioselective synthesis typically employs chiral catalysts or auxiliaries. For pyrrolidinone derivatives, a Michael addition followed by cyclization is common. For example, using (R)- or (S)-proline derivatives as chiral templates can induce asymmetry during ring closure. Post-synthesis purification via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures high enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization during cyclization .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound? A:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and ring conformation. Nuclear Overhauser Effect (NOE) experiments resolve spatial proximity of methyl and phenyl groups.
  • X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) refines bond lengths, angles, and torsion angles. High-resolution data (<1.0 Å) enables precise electron density mapping, critical for distinguishing pseudosymmetry in the pyrrolidinone ring .
  • IR/Raman : Identify carbonyl (C=O) stretching vibrations (~1680–1720 cm1^{-1}) and ring puckering modes .

Advanced Conformational Analysis

Q: How can Cremer-Pople puckering parameters be applied to analyze the conformational flexibility of the pyrrolidinone ring in this compound? A: Cremer-Pople coordinates (qq, θ\theta, ϕ\phi) quantify ring non-planarity. For five-membered rings:

Calculate the total puckering amplitude qq:

q=25m=23(am2+bm2)q = \sqrt{\frac{2}{5} \sum_{m=2}^{3} (a_m^2 + b_m^2)}

where ama_m and bmb_m are Fourier coefficients derived from atomic displacements perpendicular to the mean ring plane.

Phase angles (θ\theta, ϕ\phi) describe puckering modes (e.g., envelope, twist). For substituted pyrrolidinones, steric effects from the methyl and phenyl groups often stabilize C3^3-envelope or half-chair conformations. Molecular dynamics simulations (MD) or quantum mechanics (QM) can validate experimental data from X-ray or NMR .

Crystallographic Data Contradictions

Q: What strategies resolve electron density map contradictions during X-ray refinement of this compound derivatives? A:

  • Twinned data : Use SHELXL's TWIN/BASF commands to model twin domains. Verify with Hooft parameter yy (|y| < 0.05 indicates reliable refinement).
  • Disorder modeling : Split methyl/phenyl groups into multiple positions with occupancy refinement. Restrain bond distances/angles using DFIX/SADI instructions.
  • Validation tools : Check Rfree_{\text{free}} discrepancies (<5% difference from Rwork_{\text{work}}) and ADDSYM in PLATON to detect missed symmetry .

Structure-Activity Relationship (SAR) Design

Q: How to design SAR studies for this compound derivatives targeting cannabinoid receptors? A:

Scaffold modification : Introduce substituents at C-3/C-4 to probe steric/electronic effects. For example, fluorination at C-5 enhances metabolic stability.

Biological assays : Radiolabeling (e.g., 11C^{11}\text{C}) of the methyl group enables receptor binding affinity measurements via autoradiography.

Pharmacophore mapping : Overlay derivatives' conformations (from MD/QM) with receptor co-crystal structures to identify critical interactions (e.g., hydrogen bonding at the carbonyl group) .

Computational Modeling

Q: What computational methods complement experimental data in predicting the pharmacological profile of this compound analogs? A:

  • Docking simulations : AutoDock Vina or Glide predicts binding poses in receptor active sites. Prioritize derivatives with high docking scores (<−8 kcal/mol).
  • ADMET prediction : QikProp or SwissADME estimates bioavailability (%HIA >80%), blood-brain barrier permeability (logBB >0.3), and CYP450 inhibition risks.
  • Free energy perturbation (FEP) : Quantifies binding affinity changes (ΔΔG) for substituent modifications. Validate with isothermal titration calorimetry (ITC) .

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